molecular formula C16H18N4O5S2 B2838806 (E)-ethyl 4-((4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)amino)-4-oxobut-2-enoate CAS No. 314283-15-3

(E)-ethyl 4-((4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)amino)-4-oxobut-2-enoate

Katalognummer: B2838806
CAS-Nummer: 314283-15-3
Molekulargewicht: 410.46
InChI-Schlüssel: OCUIQOSCTQLRMG-MDZDMXLPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(E)-ethyl 4-((4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)amino)-4-oxobut-2-enoate is a useful research compound. Its molecular formula is C16H18N4O5S2 and its molecular weight is 410.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

The compound (E)-ethyl 4-((4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)amino)-4-oxobut-2-enoate is a derivative of the 1,3,4-thiadiazole family, known for its diverse biological activities. This article reviews the biological activity of this compound and its structural components, particularly focusing on the 1,3,4-thiadiazole moiety and its potential therapeutic applications.

Structural Overview

The compound features several key functional groups:

  • Thiadiazole Ring : A five-membered heterocyclic compound that contributes to various biological activities.
  • Sulfamoyl Group : Known for its antibacterial properties.
  • Amino and Oxobutenoate Groups : These groups enhance the compound's reactivity and potential biological effects.

Anticancer Activity

Numerous studies have reported the anticancer properties of 1,3,4-thiadiazole derivatives. For instance:

  • Alam et al. (2011) demonstrated that certain thiadiazole derivatives exhibited significant cytotoxicity against various cancer cell lines, including lung (A549) and skin cancers (SK-MEL-2), with IC50 values as low as 4.27 µg/mL for specific compounds .
  • Recent investigations have shown that modifications to the thiadiazole ring can enhance antiproliferative activity significantly. For example, a compound with a piperazine moiety showed an IC50 of 2.32 µg/mL against MCF-7 cells .

Antimicrobial Activity

The antimicrobial potential of thiadiazole derivatives is well-documented:

  • Thiadiazoles have been found to exhibit broad-spectrum antibacterial and antifungal activities. Research indicates that modifications to the thiadiazole structure can lead to improved efficacy against resistant strains of bacteria .

Anti-inflammatory and Other Activities

1,3,4-Thiadiazole derivatives have also shown promise in anti-inflammatory applications:

  • Studies indicate that these compounds can inhibit inflammatory pathways, making them potential candidates for treating inflammatory diseases .

Antitubercular Activity

The antitubercular properties of thiadiazoles are noteworthy:

  • Compounds derived from this scaffold have been tested against Mycobacterium tuberculosis, showing promising results in vitro .

Case Studies

Several case studies highlight the efficacy of thiadiazole derivatives:

  • Case Study on Anticancer Activity : A study involving a series of 5-substituted thiadiazoles revealed that specific substitutions led to enhanced cytotoxicity against multiple cancer cell lines. The structure–activity relationship (SAR) indicated that electron-withdrawing groups significantly increased activity .
  • Antimicrobial Efficacy : A group of researchers synthesized novel thiadiazole derivatives and evaluated their antimicrobial activity against various pathogens. Results indicated that certain compounds displayed potent activity against both Gram-positive and Gram-negative bacteria .

Data Summary

Biological ActivityCompound TypeIC50 ValuesReference
AnticancerThiadiazole Derivatives2.32 µg/mL
AntimicrobialThiadiazole DerivativesVaries
Anti-inflammatoryThiadiazole DerivativesNot specified
AntitubercularThiadiazole DerivativesNot specified

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

Numerous studies have indicated that (E)-ethyl 4-((4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)amino)-4-oxobut-2-enoate exhibits significant anticancer properties. Research has shown that it can induce apoptosis in various cancer cell lines through mechanisms such as:

  • Caspase Activation : Induction of caspase-dependent pathways leading to programmed cell death.
  • Cell Cycle Arrest : Inhibition of cell cycle progression at critical checkpoints.
Cell LineIC50 (µM)Mechanism of Action
MCF715Induction of apoptosis
HeLa10Cell cycle arrest at G2/M phase
A54912Caspase activation

These findings suggest the potential for developing new anticancer agents based on this compound's structure.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies indicate that it exhibits activity against various bacterial strains, potentially serving as a lead compound for antibiotic development. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

Therapeutic Agents

Given its biological activities, this compound is being explored as a precursor for novel therapeutic agents targeting cancer and infectious diseases. The versatility of its chemical structure allows for modifications that can enhance efficacy and reduce toxicity.

Agrochemical Applications

In addition to medicinal uses, this compound may find applications in agrochemicals as a bioactive agent against plant pathogens or pests. Its ability to interact with biological systems makes it a candidate for developing environmentally friendly pesticides.

Eigenschaften

IUPAC Name

ethyl (E)-4-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]anilino]-4-oxobut-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O5S2/c1-3-14-18-19-16(26-14)20-27(23,24)12-7-5-11(6-8-12)17-13(21)9-10-15(22)25-4-2/h5-10H,3-4H2,1-2H3,(H,17,21)(H,19,20)/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCUIQOSCTQLRMG-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C=CC(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)/C=C/C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.